3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate
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Overview
Description
3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate is a zwitterionic detergent commonly used in biochemical and molecular biology research. It is known for its ability to solubilize membrane proteins and maintain their native state, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate involves the reaction of cholic acid with 3-dimethylaminopropylamine, followed by sulfonation. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired zwitterionic compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate primarily undergoes non-denaturing reactions due to its zwitterionic nature. It is stable under a wide range of pH conditions (2 to 12) and does not participate in oxidation or reduction reactions under normal laboratory conditions .
Common Reagents and Conditions
The compound is often used in combination with other detergents and reagents such as urea, dithiothreitol (DTT), and Tris buffer. These reagents help in maintaining the solubility and stability of proteins during various biochemical assays .
Major Products Formed
The major products formed from reactions involving this compound are typically protein-detergent complexes. These complexes are crucial for studying the structure and function of membrane proteins .
Scientific Research Applications
3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used in isoelectric focusing and two-dimensional electrophoresis for protein separation and analysis
Biology: Employed in cell lysis and membrane protein solubilization, preserving the native state of proteins
Medicine: Utilized in the purification of receptors and enzymes, aiding in the study of their functions and interactions
Industry: Applied in the formulation of various biochemical assays and diagnostic kits
Mechanism of Action
The mechanism of action of 3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate involves its ability to disrupt lipid-lipid and protein-protein interactions without denaturing the proteins. It forms micelles that encapsulate hydrophobic regions of membrane proteins, thereby maintaining their solubility and functionality .
Comparison with Similar Compounds
Similar Compounds
3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate: Similar in structure but lacks the hydroxyl group, making it less soluble in aqueous solutions.
Triton X-100: A non-ionic detergent that is also used for protein solubilization but can denature proteins under certain conditions.
Sodium dodecyl sulfate (SDS): An anionic detergent that is widely used in protein electrophoresis but is highly denaturing.
Uniqueness
3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate is unique due to its zwitterionic nature, which allows it to solubilize proteins without denaturing them. This property makes it particularly valuable for studying membrane proteins and their interactions .
Properties
IUPAC Name |
3-[dimethyl-[3-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]propyl]azaniumyl]-2-hydroxypropane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O8S/c1-20(7-10-29(39)33-13-6-14-34(4,5)18-23(36)19-43(40,41)42)24-8-9-25-30-26(17-28(38)32(24,25)3)31(2)12-11-22(35)15-21(31)16-27(30)37/h20-28,30,35-38H,6-19H2,1-5H3,(H-,33,39,40,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQQBLRVXOUDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.